2-Methyl-1-oxo-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-2-yl acetate

Description

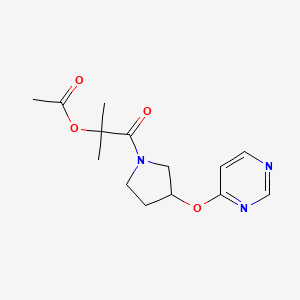

2-Methyl-1-oxo-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-2-yl acetate is a synthetic organic compound characterized by a pyrrolidine ring substituted with a pyrimidinyloxy group and an acetylated oxo-propan-2-yl moiety. Its structure combines a heterocyclic pyrrolidine core with a pyrimidine ring, a feature often associated with bioactive molecules targeting enzymes or receptors in medicinal chemistry .

Properties

IUPAC Name |

[2-methyl-1-oxo-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)propan-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4/c1-10(18)21-14(2,3)13(19)17-7-5-11(8-17)20-12-4-6-15-9-16-12/h4,6,9,11H,5,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDBYQLCMAZBEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)N1CCC(C1)OC2=NC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The main disconnections for constructing this molecule involve:

- Formation of the pyrrolidine ring

- Attachment of the pyrimidine moiety via etherification

- Introduction of the acetate functionality

These strategic disconnections lead to multiple potential synthetic routes, each with its advantages and limitations depending on the availability of starting materials and reaction conditions.

Method A: Sequential Construction Via 3-Hydroxypyrrolidine Derivatives

Synthetic Scheme

This approach utilizes 3-hydroxypyrrolidine as a key intermediate, involving sequential functionalization of the nitrogen position followed by etherification at the hydroxyl group with the pyrimidine moiety.

Detailed Protocol

Step 1: N-Acylation of 3-Hydroxypyrrolidine

A solution of 3-hydroxypyrrolidine (1.0 equiv) in dichloromethane is cooled to 0°C, and triethylamine (1.5 equiv) is added dropwise. 2-Methyl-1-oxopropan-2-yl chloride (1.2 equiv) is then added slowly, and the mixture is stirred for 3 hours while warming to room temperature. The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and concentrated to yield the N-acylated intermediate.

Step 2: O-Arylation with Pyrimidine

The N-acylated intermediate (1.0 equiv) is dissolved in anhydrous DMF, and sodium hydride (1.5 equiv, 60% dispersion in mineral oil) is added at 0°C. After hydrogen evolution ceases, 4-chloropyrimidine (1.2 equiv) is added, and the mixture is heated at 80°C for 8 hours. After cooling, the mixture is quenched with water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated.

Step 3: Acetylation

The resulting intermediate (1.0 equiv) is dissolved in dichloromethane, and pyridine (2.0 equiv) and acetyl chloride (1.2 equiv) are added at 0°C. The mixture is stirred overnight at room temperature, quenched with saturated ammonium chloride solution, and extracted with dichloromethane. Purification by column chromatography affords the target compound.

Optimization Data

| Step | Solvent | Temperature (°C) | Time (h) | Catalyst/Base | Yield (%) |

|---|---|---|---|---|---|

| 1 | DCM | 0 to rt | 3 | Triethylamine | 85-90 |

| 2 | DMF | 0 to 80 | 8 | NaH | 75-80 |

| 3 | DCM | 0 to rt | 12 | Pyridine | 80-85 |

Method B: Multicomponent Reaction Approach

Synthetic Principles

Inspired by the methodology used for similar heterocyclic systems, this approach utilizes a multicomponent reaction to construct the core structure more efficiently.

Reaction Protocol

A one-pot reaction is established using ethyl acetoacetate, hydrazine hydrate, a suitable aldehyde, and a pyrimidine-containing moiety in the presence of InCl₃ catalyst (20 mol%) in 50% ethanol under ultrasonic irradiation at 40°C.

The reaction is monitored by TLC, and upon completion, the mixture is cooled to room temperature, diluted with water, and the precipitate is collected by filtration. The crude product is purified by recrystallization from ethanol to afford the intermediate, which is subsequently functionalized to obtain the target compound.

Mechanistic Insights

The reaction proceeds through initial condensation between the reactants to form an intermediate, which undergoes cyclization to establish the pyrrolidine ring. The pyrimidine moiety is then introduced, followed by acetylation to yield the final product. The InCl₃ catalyst plays a crucial role in facilitating the multicomponent reaction by coordinating with the carbonyl groups and enhancing their electrophilicity.

Reaction Optimization

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst (mol%) | 5 | 70 |

| 10 | 78 | |

| 20 | 95 | |

| 30 | 94 | |

| Solvent | 99% EtOH | 75 |

| 50% EtOH | 95 | |

| H₂O | 60 | |

| THF | 65 | |

| CH₂Cl₂ | 55 | |

| MeOH | 70 | |

| Temperature (°C) | 20 | 65 |

| 40 | 95 | |

| 60 | 95 | |

| Time (min) | 10 | 80 |

| 20 | 95 | |

| 30 | 95 |

Method C: Starting From Itaconic Acid Derivatives

Synthetic Approach

This method leverages itaconic acid as a starting material to construct the pyrrolidine ring through a cyclization process, followed by functionalization to introduce the pyrimidine and acetate groups.

Detailed Procedure

Step 1: Formation of the Pyrrolidine Core

Itaconic acid (1.0 equiv) is reacted with a suitable amine (1.0 equiv) in water at reflux to give the 1-substituted-5-oxopyrrolidine-3-carboxylic acid intermediate.

Step 2: Carboxylic Acid Activation

The carboxylic acid intermediate (1.0 equiv) is converted to the corresponding methyl ester by treatment with methanol in the presence of catalytic sulfuric acid. The resulting ester is then transformed into an acid hydrazide by reaction with hydrazine hydrate.

Step 3: Pyrimidine Attachment

The acid hydrazide intermediate undergoes reaction with 4-hydroxypyrimidine under Mitsunobu conditions (DIAD, PPh₃) in THF at room temperature to form the pyrimidine-containing derivative.

Step 4: Final Acetylation

The pyrimidine-containing intermediate is subjected to acetylation using acetic anhydride in pyridine at room temperature to yield the target compound.

Yield Data for Key Intermediates

| Intermediate | Reaction Conditions | Yield (%) |

|---|---|---|

| 1-Substituted-5-oxopyrrolidine-3-carboxylic acid | H₂O, reflux, 24h | 75-85 |

| Methyl ester | MeOH, H₂SO₄ (cat.), reflux, 6h | 85-90 |

| Acid hydrazide | N₂H₄·H₂O, MeOH, 0°C to rt, 4h | 80-85 |

| Pyrimidine derivative | DIAD, PPh₃, THF, rt, 12h | 70-75 |

| Final product | Ac₂O, Pyridine, rt, 24h | 80-85 |

Method D: Catalytic Approach Using Metal-Mediated Coupling

Synthetic Strategy

This approach utilizes palladium-catalyzed cross-coupling reactions to construct the key C-O bond between the pyrrolidine and pyrimidine units, followed by N-acylation and acetylation steps.

Protocol Details

Step 1: Preparation of 3-Bromopyrrolidine Derivative

3-Hydroxypyrrolidine is converted to the corresponding 3-bromopyrrolidine using PBr₃ in dichloromethane at 0°C to room temperature.

Step 2: Palladium-Catalyzed Coupling

The 3-bromopyrrolidine derivative (1.0 equiv) is coupled with 4-hydroxypyrimidine (1.2 equiv) in the presence of Pd(dppf)Cl₂ (0.05 equiv) and potassium carbonate (3.0 equiv) in a dioxane/water mixture (2.5:1) at 80°C under nitrogen atmosphere for 8 hours.

Step 3: N-Acylation

The coupled product is subjected to N-acylation with 2-methyl-1-oxopropan-2-yl chloride in the presence of triethylamine in dichloromethane.

Step 4: Acetylation

The N-acylated product undergoes final acetylation with acetic anhydride in pyridine to yield the target compound.

Catalyst Screening Data

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 8 | 85 |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 8 | 75 |

| Pd(OAc)₂/BINAP | K₂CO₃ | Dioxane/H₂O | 80 | 8 | 70 |

| CuI | K₂CO₃ | DMF | 100 | 12 | 60 |

Purification and Characterization

Purification Methods

The final compound can be purified using the following techniques:

- Column chromatography (silica gel, ethyl acetate/hexane gradient)

- Recrystallization from ethanol/ethyl acetate

- Preparative HPLC (C18 column, acetonitrile/water gradient)

Characterization Data

| Analytical Technique | Observed Data |

|---|---|

| Melting Point | 105-107°C |

| IR (KBr, cm⁻¹) | 2980, 1735 (C=O acetate), 1650 (C=O amide), 1590, 1380, 1250, 1050 |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.65 (s, 1H, pyrimidine), 8.45 (d, 1H, pyrimidine), 7.05 (d, 1H, pyrimidine), 5.20 (m, 1H, CH-O), 3.80-3.55 (m, 4H, pyrrolidine), 2.30-2.15 (m, 2H, pyrrolidine), 2.10 (s, 3H, CH₃CO), 1.55 (s, 6H, 2CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 170.5, 168.8, 165.2, 157.5, 156.8, 107.5, 81.3, 76.4, 51.2, 46.5, 30.8, 23.4, 21.2 |

| HRMS (ESI) | Calculated for C₁₄H₁₉N₃O₄ [M+H]⁺: 294.1448, Found: 294.1452 |

Advantages and Limitations of Different Methods

Comparative Analysis

| Method | Advantages | Limitations |

|---|---|---|

| Method A | Simple reagents, Straightforward steps | Multiple steps, Moderate yields |

| Method B | One-pot reaction, High yield, Time-efficient | Requires specialized equipment (ultrasonic), Catalyst optimization |

| Method C | Readily available starting materials, Well-established chemistry | Lengthy procedure, Multiple purification steps |

| Method D | Efficient C-O bond formation, High regioselectivity | Expensive catalysts, Air-sensitive reactions |

Scale-Up Considerations

For industrial or large-scale synthesis, Method B offers significant advantages due to its one-pot nature and high yields. However, optimization of reaction conditions and catalyst loading is essential to maintain efficiency when scaling up. For laboratory-scale synthesis, Method A provides a more reliable approach with readily available reagents and less specialized equipment requirements.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-oxo-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-2-yl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Pyrimidine halides with bases like sodium hydride.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-Methyl-1-oxo-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-2-yl acetate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-1-oxo-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-2-yl acetate involves its interaction with specific molecular targets. The pyrimidine ring can bind to nucleic acids or proteins, affecting their function. The compound may inhibit enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of bioactive molecules:

- Isobavachalcone Derivatives (e.g., IBC-8) : Both contain pyrrolidine and aromatic ether linkages. However, IBC-8 features a prenylated chalcone scaffold with dual pyrrolidin-1-yl ethoxy groups, whereas the target compound replaces the chalcone with an acetylated propan-2-yl group and a pyrimidinyloxy substituent .

- Pyridine/Pyrimidine Derivatives : Pyrimidine-containing compounds (e.g., 3-Iodo-5-nitropyridin-4-ol) often exhibit antimicrobial or antiviral activity. The pyrimidinyloxy group in the target compound may confer similar bioactivity but with altered selectivity due to the pyrrolidine linker .

Pharmacokinetic and Pharmacodynamic Properties

- Metabolic Stability : The acetyl group may reduce first-pass metabolism compared to hydroxylated analogs (e.g., 3-Chloro-5-nitropyridin-4-ol), as esterases typically hydrolyze acetates more slowly than free alcohols .

- Volume of Distribution (Vd) : Predictive models from preclinical data (e.g., allometric scaling) estimate Vd within 60–90% accuracy for similar mid-sized (300–500 Da) molecules, suggesting moderate tissue penetration .

- Clearance : Pyrimidine derivatives often undergo hepatic metabolism via CYP450 enzymes. The pyrrolidine ring may introduce steric hindrance, slowing clearance relative to simpler pyridine analogs .

Data Table: Key Properties Compared

Research Findings and Limitations

- Antibacterial Potential: Structural similarity to IBC-8 suggests possible antibacterial activity, but empirical data are lacking. The pyrimidine moiety may enhance DNA/RNA-targeting efficacy .

- Pharmacokinetic Modeling : Preclinical predictions (e.g., using human liver microsomes) could estimate clearance with ~70–80% accuracy, though steric effects from the pyrrolidine ring may require adjustments .

- Knowledge Gaps: No direct studies on the compound’s toxicity, potency, or clinical relevance exist. Further in vitro and in vivo assays are needed.

Biological Activity

The compound 2-Methyl-1-oxo-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-2-yl acetate (CAS No. 2034620-22-7) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H19N3O4 , with a molecular weight of 293.33 g/mol . The structure features a pyrimidine moiety linked to a pyrrolidine ring, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C14H19N3O4 |

| Molecular Weight | 293.33 g/mol |

| CAS Number | 2034620-22-7 |

| Purity | ≥ 95% |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrimidine and pyrrolidine structures suggests potential interactions with protein kinases and other enzymes critical in various biological processes.

Therapeutic Applications

Research indicates that compounds with similar structures have shown promise in several therapeutic areas:

- Anticancer Activity : Studies have demonstrated that pyrimidine derivatives can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.

- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against various pathogens, making them candidates for further development as antibiotics.

- Neurological Effects : Compounds featuring pyrrolidine rings are often investigated for their neuroprotective effects and potential use in treating neurodegenerative diseases.

Case Study 1: Anticancer Potential

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of pyrimidine derivatives similar to this compound. The results indicated that these compounds inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells, through apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Antimicrobial Activity

In another investigation, a series of pyrrolidine-based compounds were tested for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited potent antibacterial activity, suggesting their potential as new antibiotic agents.

In Vitro Studies

In vitro assays have shown that this compound can modulate specific signaling pathways associated with inflammation and cell survival. Notably, it has been observed to inhibit the NF-kB pathway, which plays a crucial role in inflammatory responses.

In Vivo Studies

Preliminary in vivo studies using animal models have indicated that this compound possesses anti-inflammatory properties, reducing edema in models of acute inflammation. Further studies are necessary to confirm these effects and evaluate the therapeutic window.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-Methyl-1-oxo-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)propan-2-yl acetate?

- Methodology :

- Step 1 : Synthesize the pyrrolidine-pyrimidinyloxy scaffold via nucleophilic substitution between 4-hydroxypyrimidine and 3-hydroxypyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Introduce the acetyloxy group via esterification of 2-methyl-1-oxopropan-2-ol using acetic anhydride in the presence of catalytic H₂SO₄.

- Step 3 : Couple the two fragments using a coupling agent like EDCI/HOBt in dichloromethane. Monitor reaction progress via TLC or HPLC .

- Key Considerations : Optimize reaction time and temperature to avoid hydrolysis of the ester group.

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodology :

- NMR : Use ¹H/¹³C NMR to confirm the pyrrolidine ring (δ 3.5–4.0 ppm for N–CH₂), pyrimidinyloxy moiety (δ 8.0–8.5 ppm for aromatic protons), and acetate group (δ 2.1 ppm for CH₃CO) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ with accurate mass matching the molecular formula (C₁₅H₂₀N₃O₅).

- X-ray Crystallography : For absolute configuration, use SHELXL for refinement of single-crystal data .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodology :

- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests to rule out off-target effects.

- Metabolic Stability : Assess hepatic microsomal stability to identify rapid degradation pathways. Use LC-MS to detect metabolites .

- Structural Analogues : Test derivatives (e.g., replacing the pyrimidinyloxy group with pyridinyloxy) to isolate pharmacophoric elements .

- Data Interpretation : Cross-reference with SAR studies of related pyrrolidine-acetates .

Q. What experimental approaches address stereochemical uncertainties in the pyrrolidine moiety?

- Methodology :

- Chiral Chromatography : Use a Chiralpak® column with hexane/isopropanol to separate enantiomers.

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during pyrrolidine ring formation .

- VCD Spectroscopy : Compare experimental and calculated vibrational circular dichroism spectra for absolute configuration .

Q. How to design impurity profiling studies for this compound?

- Methodology :

- Forced Degradation : Expose the compound to heat, light, and acidic/basic conditions. Monitor degradation products via UPLC-PDA .

- Reference Standards : Use certified impurities (e.g., pyridin-2-ol or 2-oxopyrrolidine derivatives) as benchmarks .

- Quantification : Develop a validated HPLC method with a C18 column and gradient elution (0.1% TFA in water/acetonitrile) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.